molecular formula C23H30N2O2 B14510168 8-Piperidocodide CAS No. 63729-83-9

8-Piperidocodide

Katalognummer: B14510168
CAS-Nummer: 63729-83-9
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: ZKSCSTYPLPGXMZ-LDOBVUIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Piperidocodide typically involves multiple steps, starting with the preparation of the piperidine ring. This can be achieved through various methods, including the reduction of pyridine or the cyclization of amino alcohols.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process typically includes the use of high-pressure and high-temperature conditions to ensure the efficient formation of the desired product. Additionally, the use of catalysts and solvents can help to optimize the reaction conditions and improve the yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Piperidocodide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

8-Piperidocodide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 8-Piperidocodide involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Piperidocodide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

63729-83-9

Molekularformel

C23H30N2O2

Molekulargewicht

366.5 g/mol

IUPAC-Name

(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-5-piperidin-1-yl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline

InChI

InChI=1S/C23H30N2O2/c1-24-13-10-23-19-9-7-16(25-11-4-3-5-12-25)21(23)17(24)14-15-6-8-18(26-2)22(27-19)20(15)23/h6-9,16-17,19,21H,3-5,10-14H2,1-2H3/t16?,17-,19+,21+,23-/m1/s1

InChI-Schlüssel

ZKSCSTYPLPGXMZ-LDOBVUIVSA-N

Isomerische SMILES

CN1CC[C@]23[C@@H]4C=CC([C@H]2[C@H]1CC5=C3C(=C(C=C5)OC)O4)N6CCCCC6

Kanonische SMILES

CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)OC)O4)N6CCCCC6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.